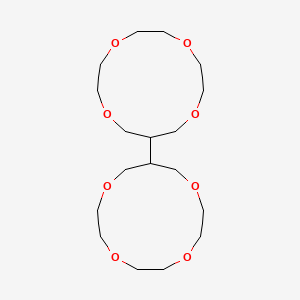methanone CAS No. 108552-35-8](/img/structure/B14323951.png)
[3-(Bromomethyl)-4-methoxyphenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-4-methoxyphenylmethanone: is an organic compound that features a bromomethyl group attached to a methoxyphenyl ring, which is further connected to a phenylmethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-methoxyphenylmethanone typically involves the bromination of a methoxyphenyl precursor. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)-4-methoxyphenylmethanone can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted methoxyphenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Chemistry:
Biology:
- Potential use in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals .
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-4-methoxyphenylmethanone involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the compound .
Comparaison Avec Des Composés Similaires
- 4-(Bromomethyl)phenylmethanone
- [4-(Bromomethyl)benzoic acid methyl ester]
Comparison:
- 3-(Bromomethyl)-4-methoxyphenylmethanone is unique due to the presence of the methoxy group, which can influence its reactivity and potential applications .
- 4-(Bromomethyl)phenylmethanone lacks the methoxy group, making it less versatile in certain chemical reactions .
- [4-(Bromomethyl)benzoic acid methyl ester] has a different functional group, which alters its chemical properties and applications .
This detailed article provides a comprehensive overview of 3-(Bromomethyl)-4-methoxyphenylmethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
108552-35-8 |
|---|---|
Formule moléculaire |
C15H13BrO2 |
Poids moléculaire |
305.17 g/mol |
Nom IUPAC |
[3-(bromomethyl)-4-methoxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C15H13BrO2/c1-18-14-8-7-12(9-13(14)10-16)15(17)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clé InChI |
XLYISNULHMEYOM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


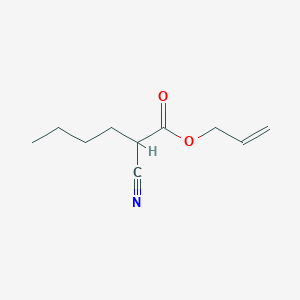
![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)
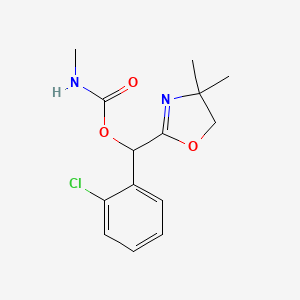
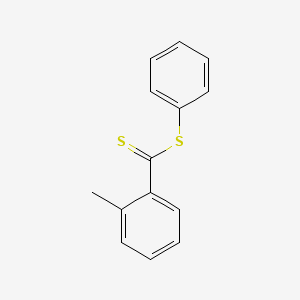
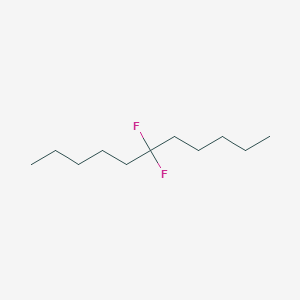
![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)

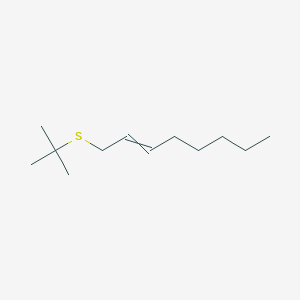
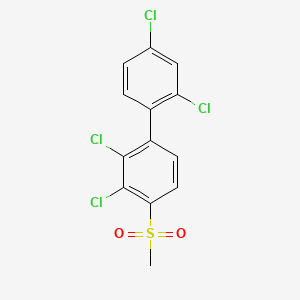


![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
